N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Overview
Description
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes both a thiadiazole and a benzotriazine ring. These structural features make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules such as proteins and dna . This interaction could lead to changes in the function of these biomolecules, thereby affecting cellular processes.
Biochemical Pathways
These could include pathways involved in cell growth and division, inflammation, viral replication, and more .
Pharmacokinetics
The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are thought to be requirements for low toxicity and in vivo stability . These properties could potentially influence the compound’s bioavailability.
Result of Action
These could include inhibition of cell growth, reduction of inflammation, inhibition of viral replication, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both thiadiazole and benzotriazine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide include:
- N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
What sets this compound apart is its specific combination of thiadiazole and benzotriazine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-8-15-17-13(22-8)14-11(20)6-7-19-12(21)9-4-2-3-5-10(9)16-18-19/h2-5H,6-7H2,1H3,(H,14,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQNCPHXLLODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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